molecular formula C7H5BrClNO3 B2944323 Methyl 5-bromo-3-chloro-6-hydroxypicolinate CAS No. 1820612-76-7

Methyl 5-bromo-3-chloro-6-hydroxypicolinate

Cat. No. B2944323
CAS RN: 1820612-76-7
M. Wt: 266.48
InChI Key: ULSMCUBUZZOFMC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-chloro-6-hydroxypicolinate is a chemical compound that belongs to the class of pyridine derivatives. It is a synthetic compound that has been used in various scientific research applications due to its unique properties.

Scientific Research Applications

Photochemical Studies

Research on the photochemistry of picolinic acids, including derivatives similar to Methyl 5-bromo-3-chloro-6-hydroxypicolinate, has shown that these compounds undergo photodehalogenation, leading to the formation of hydroxypicolinic acids and other products. The study by Rollet, Richard, and Pilichowski (2006) highlights the behavior of 6-chloro and 6-bromopicolinates under various conditions, revealing the mechanisms of photolysis and the production of different photoproducts depending on the solvent and presence of oxygen Rollet, Richard, & Pilichowski, 2006.

Synthetic Applications

This compound serves as a precursor in the synthesis of complex molecules. Jiang et al. (2015) demonstrated its utility in the efficient synthesis of pyrrolo[2,3-d]pyrimidines via a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction. This process allows for the introduction of variable functional groups, showcasing the versatility of picolinic acid derivatives in organic synthesis Jiang, Sun, Jiang, & Ma, 2015.

Antimicrobial and Anti-inflammatory Studies

Compounds structurally related to this compound have been explored for their antimicrobial and anti-inflammatory properties. Al-Abdullah et al. (2014) investigated the synthesis and biological activity of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, revealing potent antibacterial activity against a variety of pathogens and dose-dependent anti-inflammatory activity in animal models Al-Abdullah, Asiri, Lahsasni, Habib, Ibrahim, & El-Emam, 2014.

Corrosion Inhibition

The derivatives of this compound have been studied for their potential as corrosion inhibitors. Rbaa et al. (2018, 2020) synthesized and characterized novel 8-Hydroxyquinoline derivatives, demonstrating their effectiveness in inhibiting the acidic corrosion of mild steel. These studies utilized a combination of experimental and computational methods to evaluate the corrosion inhibition performance and the mechanism of action Rbaa et al., 2018; Rbaa, Ouakki, Galai, Berisha, Lakhrissi, Jama, Warad, & Zarrouk, 2020.

properties

IUPAC Name

methyl 5-bromo-3-chloro-6-oxo-1H-pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO3/c1-13-7(12)5-4(9)2-3(8)6(11)10-5/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMCUBUZZOFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C(=O)N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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